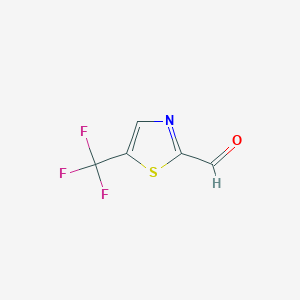

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQGBUDNIUMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379174-19-2 | |

| Record name | 5-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde typically involves the introduction of a trifluoromethyl group into a thiazole ring, followed by the formation of the aldehyde group. One common method includes the reaction of 2-aminothiazole with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then oxidized to form the aldehyde group using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

Oxidation: 5-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 5-(Trifluoromethyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is increasingly recognized for its role in drug development due to its unique structural features that enhance biological activity.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiazole ring, including this compound, displayed potent activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity and cellular permeability, which are crucial for antimicrobial efficacy .

Anticancer Properties

Recent investigations have indicated that thiazole derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound was found to induce apoptosis in human cancer cell lines. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and death .

| Study | Target | Outcome |

|---|---|---|

| Study A | Bacteria | Effective against E. coli and S. aureus |

| Study B | Cancer | Induces apoptosis in breast cancer cells |

Agricultural Applications

The compound also shows promise in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Thiazole derivatives have been explored for their insecticidal properties. A formulation containing this compound demonstrated effectiveness against common agricultural pests like aphids and beetles. The mode of action likely involves interference with the pests' nervous systems .

Herbicidal Activity

In addition to insecticidal properties, this compound has been tested for herbicidal activity against various weed species. The results indicated that it could inhibit the growth of certain weeds without harming crop plants, making it a potential candidate for selective herbicides .

| Application | Target Organism | Effectiveness |

|---|---|---|

| Insecticide | Aphids | High mortality rate |

| Herbicide | Common weeds | Growth inhibition |

Material Science

In material science, this compound is utilized in synthesizing novel materials with enhanced properties.

Polymer Chemistry

The incorporation of thiazole units into polymers can improve thermal stability and mechanical properties. Research has shown that polymers synthesized with this compound exhibit better resistance to thermal degradation compared to traditional polymers .

Nanotechnology

This compound has also been explored in the field of nanotechnology for developing nanocomposites with improved electrical conductivity and thermal properties. The thiazole structure contributes to the formation of conductive pathways within the composite materials .

| Material Type | Property Enhanced | Application |

|---|---|---|

| Polymers | Thermal stability | High-performance materials |

| Nanocomposites | Electrical conductivity | Electronics |

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde exerts its effects depends on its specific application. In drug development, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde with its analogs:

Key Observations:

- The trifluoromethyl group in all analogs enhances resistance to metabolic degradation .

- Reactivity: The aldehyde group in the target compound distinguishes it from esters (e.g., ) or amides (e.g., ), enabling nucleophilic addition reactions for further derivatization .

Biological Activity

5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group enhances its chemical properties, making it a candidate for various pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thiazole ring with a carbaldehyde functional group and a trifluoromethyl substituent, which is known to influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The incorporation of the trifluoromethyl group in this compound is hypothesized to enhance its potency against pathogens due to increased lipophilicity and improved membrane permeability.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in an IC50 value of approximately 15 µM, indicating significant antiproliferative effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, such as kinases and proteases.

- Receptor Modulation: It can affect receptor pathways related to cell growth and apoptosis.

- DNA Interaction: There is evidence suggesting that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of thiazole derivatives:

- Fluorination Effects: The trifluoromethyl group significantly enhances the compound's binding affinity to biological targets compared to non-fluorinated analogs .

- Synthesis and Characterization: Advanced synthetic methods have been developed to produce this compound efficiently, allowing for further exploration of its biological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)-1,3-thiazole-2-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thiazole derivatives are prepared by reacting substituted carbaldehydes with thioamides or aminothiols under acidic or basic conditions. A general procedure involves refluxing 2-phenylthiazole-4-carbaldehyde with amines in ethanol or THF, followed by purification via column chromatography . Key considerations include optimizing reaction time (e.g., 3 days for complete conversion in THF ) and using catalysts like triethylamine to neutralize byproducts .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization involves a combination of:

- 1H/13C NMR : To confirm the aldehyde proton (δ ~9.05 ppm) and trifluoromethyl group (δ ~120-125 ppm for CF3 in 19F NMR) .

- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 305 [M+1] for related compounds) .

- Elemental analysis : To validate purity by comparing calculated vs. experimental C, H, N, and S percentages .

- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) is widely used . Recrystallization from ethanol or DCM/hexane may improve purity, particularly for hygroscopic batches . Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures homogeneity .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation and moisture absorption. Purity (>95%) and stability are confirmed via periodic NMR and HPLC checks .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this thiazole derivative?

- Methodological Answer : The CF3 group is strongly electron-withdrawing, which:

- Reduces electron density at the thiazole ring, enhancing electrophilic substitution at the 4- and 5-positions .

- Stabilizes intermediates in nucleophilic aromatic substitution (e.g., amination or Suzuki coupling). Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers). Strategies include:

- Variable-temperature NMR : To coalesce split peaks and identify exchange processes .

- 2D NMR (COSY, HSQC) : To assign overlapping signals and confirm coupling networks .

- Crystallographic validation : Cross-referencing with X-ray data to resolve ambiguities .

Q. What strategies optimize the compound’s stability under catalytic or biological conditions?

- Methodological Answer :

- pH control : Maintain neutral to slightly acidic conditions to prevent aldehyde oxidation .

- Co-solvents : Use DMSO or DMF to stabilize the compound in aqueous buffers .

- Derivatization : Convert the aldehyde to Schiff bases or acetals for temporary protection during reactions .

Q. How is this compound applied in medicinal chemistry or drug design?

- Methodological Answer : It serves as a key intermediate for bioactive molecules. For example:

- Antimicrobial agents : Functionalize the aldehyde group with thiosemicarbazides to enhance activity .

- Kinase inhibitors : Incorporate into heterocyclic scaffolds targeting ATP-binding pockets, as seen in analogues with pyridine and benzimidazole moieties .

- In vitro assays : Evaluate cytotoxicity (e.g., MTT assay) and receptor binding (e.g., fluorescence polarization) .

Q. What computational methods predict binding interactions of derivatives with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) : Screen derivatives against protein crystal structures (PDB entries) to prioritize synthetic targets .

- MD simulations (AMBER, GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.